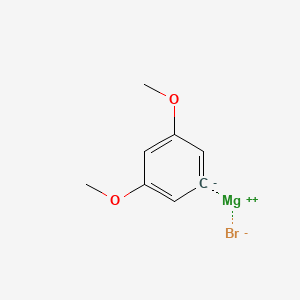

magnesium;1,3-dimethoxybenzene-5-ide;bromide

Description

Historical Development and Contemporary Significance of Organomagnesium Reagents

The journey of organomagnesium reagents began in 1900 with the pioneering work of French chemist François Auguste Victor Grignard. reachemchemicals.com While working under Philippe Barbier, Grignard developed a method to prepare organomagnesium halides by reacting an organic halide with magnesium metal in an ether solvent. thermofisher.combritannica.com This discovery, born from an idea to first prepare the organometallic compound before adding the second reactant, proved to be a resounding success. britannica.comias.ac.in The resulting compounds, now universally known as Grignard reagents, demonstrated remarkable versatility and reactivity. acs.org

The significance of this discovery was immense, as it provided a relatively simple and highly effective method for forming carbon-carbon bonds, a fundamental challenge in organic synthesis at the time. numberanalytics.com The importance of Grignard's work was swiftly recognized, earning him the Nobel Prize in Chemistry in 1912. acs.orgebsco.com For over a century, Grignard reagents have remained one of the most widely used classes of organometallic reagents in both academic and industrial laboratories. acs.orgacechemistry.co.uk Their enduring significance lies in their ability to react with a vast range of electrophiles to synthesize more complex molecules from simpler starting materials, including the production of alcohols, carboxylic acids, and ketones. reachemchemicals.comebsco.com Despite the development of numerous other organometallic reagents, the ease of preparation and broad applicability of Grignard reagents ensure their continued and prominent role in modern organic chemistry. acs.orgnumberanalytics.com

The Role of Aryl Grignard Reagents in Carbon-Carbon Bond Formation

Aryl Grignard reagents, which have the general formula ArMgX where 'Ar' is an aryl group, are powerful tools for creating carbon-carbon bonds with aromatic systems. acechemistry.co.uk The key to their reactivity lies in the nature of the carbon-magnesium bond. Due to the significant difference in electronegativity between the carbon atom (2.55) and the magnesium atom (1.31), the bond is highly polarized. numberanalytics.com This polarization results in the carbon atom bearing a partial negative charge, making it a potent nucleophile, often described as a carbanion equivalent. mt.commnstate.eduyoutube.com

This nucleophilic carbon center readily attacks electrophilic carbon atoms in a wide variety of functional groups. mt.com The reactions of aryl Grignard reagents are among the most important methods for C-C bond formation. alevelchemistry.co.uk Common applications include:

Reaction with Aldehydes and Ketones: Aryl Grignard reagents add to the carbonyl group of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. mt.comyoutube.comorganic-chemistry.org

Reaction with Esters: The reaction with esters requires two equivalents of the Grignard reagent and results in the formation of tertiary alcohols, where two of the alkyl/aryl groups attached to the alcohol carbon are identical. mnstate.edumasterorganicchemistry.com

Reaction with Carbon Dioxide: Aryl Grignard reagents react with carbon dioxide (often in the form of dry ice) to produce carboxylic acids after protonation. organic-chemistry.orgmasterorganicchemistry.com

Reaction with Nitriles: This reaction provides a pathway to synthesize unsymmetrical ketones. numberanalytics.comorganic-chemistry.org

Cross-Coupling Reactions: In the presence of transition metal catalysts, such as those based on nickel or palladium, aryl Grignard reagents can couple with organic halides to form biaryl compounds. acs.orgwikipedia.org

The versatility of these reactions makes aryl Grignard reagents indispensable for constructing complex molecular frameworks found in pharmaceuticals, natural products, and advanced materials. thermofisher.comalevelchemistry.co.uk

Unique Electronic and Steric Considerations of the 3,5-Dimethoxyphenyl Moiety in Grignard Reactivity

The reactivity of an aryl Grignard reagent is significantly influenced by the substituents on the aromatic ring. In the case of 3,5-Dimethoxyphenylmagnesium bromide, the two methoxy (B1213986) groups (-OCH₃) at the meta positions introduce specific electronic and steric effects that distinguish it from the parent phenylmagnesium bromide or other substituted analogues.

Electronic Effects: The oxygen atom in a methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic ring. However, the lone pairs on the oxygen can participate in resonance, exerting a strong electron-donating effect (+R effect). In the meta position, the resonance effect does not extend to the carbon atom bonded to the magnesium. Therefore, the primary electronic influence on the reactive center is the inductive withdrawal of the two methoxy groups. This can modulate the nucleophilicity of the Grignard reagent, potentially making it slightly less reactive than an unsubstituted or electron-rich aryl Grignard reagent. This moderated reactivity can sometimes be advantageous, leading to more selective reactions.

Steric Effects: The presence of two methoxy groups at the 3 and 5 positions flanking the reactive site introduces significant steric bulk. This steric hindrance can play a crucial role in the selectivity of its reactions. For instance, when reacting with a sterically demanding ketone, the bulky nature of the 3,5-dimethoxyphenyl group may hinder the reaction or influence the stereochemical outcome. This increased steric demand can enhance selectivity in certain transformations, such as cross-coupling reactions, by preventing side reactions. The interplay of these electronic and steric factors makes 3,5-Dimethoxyphenylmagnesium bromide a specialized reagent, enabling chemists to achieve specific synthetic outcomes that might be difficult with simpler Grignard reagents.

Data Tables

Table 1: Properties of 3,5-Dimethoxyphenylmagnesium bromide

| Property | Value |

|---|---|

| IUPAC Name | bromo(3,5-dimethoxyphenyl)magnesium sigmaaldrich.com |

| CAS Number | 322640-05-1 sigmaaldrich.com |

| Chemical Formula | C₈H₉BrMgO₂ |

| InChI Key | CZQMOVUBWDROTL-UHFFFAOYSA-M sigmaaldrich.com |

| Typical Solvent | Tetrahydrofuran (B95107) (THF) sigmaaldrich.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3,5-Dimethoxyphenylmagnesium bromide |

| Phenylmagnesium bromide |

| Aldehydes |

| Ketones |

| Esters |

| Carbon dioxide |

| Alcohols |

| Carboxylic acids |

| Nitriles |

| Organic halides |

| Tetrahydrofuran |

| Nickel |

| Palladium |

| Magnesium |

Properties

IUPAC Name |

magnesium;1,3-dimethoxybenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAWZPHAFPKVJL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C[C-]=C1)OC.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571991 | |

| Record name | Magnesium bromide 3,5-dimethoxybenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322640-05-1 | |

| Record name | Magnesium bromide 3,5-dimethoxybenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethoxyphenylmagnesium Bromide

Direct Magnesium Insertion into 1-Bromo-3,5-dimethoxybenzene (B32327)

The most common and direct route to 3,5-dimethoxyphenylmagnesium bromide involves the reaction of magnesium metal with 1-bromo-3,5-dimethoxybenzene. This method is a classic example of Grignard reagent formation.

Optimization of Reaction Conditions: Solvent Influence and Temperature Control

The selection of an appropriate solvent is critical for the successful formation of Grignard reagents, as the solvent must solvate and stabilize the organomagnesium species. Ethereal solvents are exclusively used for this purpose. Tetrahydrofuran (B95107) (THF) is a frequently utilized solvent for preparing 3,5-dimethoxyphenylmagnesium bromide due to its ability to effectively dissolve the reagent and its higher boiling point, which allows for a broader operational temperature range compared to diethyl ether.

Temperature management is also a key factor. The reaction is typically initiated at ambient temperature. Given the exothermic nature of the Grignard formation, external cooling might be necessary to maintain a controlled reaction rate and minimize the formation of side products, such as those from Wurtz coupling. After initiation, gentle heating or maintaining the reaction at reflux in THF is often employed to drive the reaction to completion.

Strategies for Magnesium Activation and Initiation

A common challenge in Grignard synthesis is the initiation of the reaction, often hindered by a passivating layer of magnesium oxide on the metal surface. Various activation techniques can be employed to overcome this barrier. Mechanical activation, such as grinding the magnesium turnings in a moisture-free environment, can expose a fresh, reactive metal surface.

Chemical activation methods are also widely practiced. A small amount of an activating agent is introduced to begin the reaction. Common activators include iodine, which reacts with magnesium to form magnesium iodide, thereby etching the oxide layer. Another effective initiator is 1,2-dibromoethane, which reacts readily with magnesium to produce magnesium bromide and ethylene (B1197577) gas, a process that cleans and activates the magnesium surface for the main reaction.

Impact of Impurities and Additives on Grignard Formation Efficiency

The efficiency of Grignard reagent formation is highly sensitive to impurities. The most detrimental impurity is water, which will readily protonate and consequently destroy the Grignard reagent. Therefore, it is imperative that all glassware is thoroughly dried and that anhydrous solvents are used. The purity of the 1-bromo-3,5-dimethoxybenzene starting material is also important, as impurities can interfere with the reaction. While not always required, in cases where initiation is difficult, adding a small amount of a previously prepared Grignard reagent can serve as an effective initiator.

Indirect Preparation Routes via Transmetalation

While direct synthesis is prevalent, indirect methods involving the exchange of metals, or transmetalation, provide alternative synthetic routes. These can be advantageous when the direct reaction proves difficult or when working with complex molecules where functional group tolerance is a concern.

Lithiation-Magnesium Exchange Approaches

A principal indirect method involves a two-step process: initial lithiation of the aryl halide followed by a magnesium exchange. In this approach, 1-bromo-3,5-dimethoxybenzene is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures like -78 °C in a solvent such as THF. This step generates an intermediate 3,5-dimethoxyphenyllithium species.

The subsequent addition of a magnesium halide salt, most commonly magnesium bromide (MgBr₂), to the solution of the organolithium compound results in a rapid transmetalation reaction, yielding the desired 3,5-dimethoxyphenylmagnesium bromide. This method allows for the formation of the organometallic reagent under conditions that are often milder and more controlled than direct magnesium insertion.

Alternative Metal-Halogen Exchange Precursors

Although less common for this particular synthesis, other metal-halogen exchange pathways exist. For instance, if 1-iodo-3,5-dimethoxybenzene (B29183) were used as the starting material, an iodine-magnesium exchange could be facilitated by another Grignard reagent like isopropylmagnesium chloride. This type of exchange is a more specialized technique within transmetalation chemistry. Furthermore, highly reactive forms of magnesium, such as Rieke magnesium, can be prepared for reactions with less reactive halides, though this is generally not necessary for an activated aryl bromide like 1-bromo-3,5-dimethoxybenzene.

Advanced Techniques for Controlled Synthesis and Scale-Up

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a superior alternative to conventional batch processing for the synthesis of Grignard reagents. acs.orgresearchgate.net This technique involves pumping the reactant solution, in this case, 1-bromo-3,5-dimethoxybenzene in an ethereal solvent like tetrahydrofuran (THF), through a reactor containing magnesium. acs.org The small reactor volume and superior heat transfer capabilities of flow systems allow for better control over the highly exothermic Grignard formation reaction, significantly improving the safety profile compared to large-scale batch reactors. fraunhofer.de

Research into the continuous synthesis of various Grignard reagents has demonstrated the potential for full conversion of the starting halide with a single pass through the reactor. acs.org This approach not only maximizes throughput but also improves selectivity and can reduce the formation of undesired side products, such as the Wurtz coupling product, which arises from the reaction between the Grignard reagent and the unreacted aryl halide. researchgate.netresearchgate.net Studies have shown that continuous production can significantly enhance Grignard reagent selectivity compared to semi-batch processes. researchgate.net For instance, the application of continuous flow has resulted in achieving Grignard reagent yields of 89–100% at the laboratory scale. acs.org

The scale-up of continuous Grignard reagent formation from the laboratory to the pilot and industrial scale is a primary focus of process development research. fraunhofer.deresearchgate.net Modular platforms have been developed that can be adapted for different Grignard reagents, achieving significant increases in conversion (e.g., from 85% in batch to 98% in flow) and enabling multi-day operations with daily productivities reaching into the kilograms. aiche.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Grignard Reagents

| Parameter | Traditional Batch Synthesis | Advanced Continuous Flow Synthesis |

| Safety | High risk due to poor heat dissipation in large volumes. | Enhanced safety due to small reaction volumes and superior heat control. fraunhofer.de |

| Conversion | Often incomplete, requiring longer reaction times. | Full conversion achievable in a single pass. acs.org |

| Yield | Variable, often lower due to side reactions. | High and consistent yields, potentially reaching 89-100%. acs.org |

| Selectivity | Prone to side products like Wurtz coupling adducts. researchgate.net | Improved selectivity and reduced byproducts. researchgate.netresearchgate.net |

| Scalability | Scale-up can be challenging and introduces safety risks. | More straightforward and safer scale-up from lab to pilot scale. fraunhofer.deresearchgate.net |

| Productivity | Limited by batch size and cycle time. | Enables high throughput and multi-day, continuous operation. aiche.org |

Process Analytical Technology (PAT) for Reaction Monitoring and Control

The integration of Process Analytical Technology (PAT) is crucial for achieving controlled and reproducible synthesis of 3,5-Dimethoxyphenylmagnesium bromide, particularly in a continuous or scaled-up batch process. mt.com PAT involves the use of real-time, in-line or online analytical tools to monitor critical process parameters and quality attributes. pharmoutsourcing.com

For Grignard reactions, spectroscopic techniques are particularly valuable:

Infrared (IR) and Near-Infrared (NIR) Spectroscopy : In-situ Attenuated Total Reflectance (ATR) FTIR and NIR probes can be inserted directly into the reaction stream. acs.orgacs.org These tools allow for real-time tracking of the concentration of the starting material (1-bromo-3,5-dimethoxybenzene) and the formation of the product (3,5-Dimethoxyphenylmagnesium bromide). acs.orgacs.org This data enables precise control over reactant dosing to maintain stoichiometric balance, minimizing excess reagent and impurity formation. acs.org

Raman Spectroscopy : As a complementary technique to IR, Raman spectroscopy is highly effective for monitoring changes in both the solution and solid phases, making it useful for observing the consumption of magnesium. pharmoutsourcing.comresearchgate.net It is less susceptible to interference from solvents like THF, which can be an advantage over IR in some applications. pharmoutsourcing.com

By combining these PAT tools with automated reactor systems, a high degree of process control can be achieved. mt.com For example, a feedforward-feedback control loop can be established where real-time data from an NIR spectrometer adjusts the reactant feed rate to maintain an optimal stoichiometric ratio, ensuring consistent product quality and maximizing yield. acs.org This data-driven approach is fundamental to implementing Quality by Design (QbD) principles in pharmaceutical and chemical manufacturing. mt.com

Fundamental Reactivity and Mechanistic Investigations of 3,5 Dimethoxyphenylmagnesium Bromide

Nucleophilic Addition Reactions

3,5-Dimethoxyphenylmagnesium bromide serves as a potent nucleophile, adding its aryl group to a variety of electrophilic carbon atoms. This reactivity is central to its application in organic synthesis for the formation of new carbon-carbon bonds.

Reactions with Aldehydes and Ketones: Formation of Secondary and Tertiary Alcohols

The Grignard reagent 3,5-dimethoxyphenylmagnesium bromide readily reacts with aldehydes and ketones in a classic nucleophilic addition to the carbonyl group. This reaction proceeds through a six-membered ring transition state, leading to the formation of secondary and tertiary alcohols, respectively, upon aqueous workup.

For instance, the reaction of 3,5-dimethoxyphenylmagnesium bromide with the aldehyde citral (B94496) has been reported as a key step in the synthesis of complex natural products. core.ac.uk In this specific example, the Grignard reagent is added dropwise to a solution of citral in tetrahydrofuran (B95107) (THF) at low temperatures (-15 °C) to control the reactivity and maximize the yield of the desired secondary alcohol. core.ac.uk The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride to neutralize the magnesium alkoxide intermediate. core.ac.uk

Similarly, the addition of this Grignard reagent to ketones results in the formation of tertiary alcohols. An example includes its reaction with 2-amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride, which after subsequent steps, is utilized in the synthesis of agonists for orphan G protein-coupled receptors. nih.gov

These reactions are fundamental in synthetic organic chemistry, providing a reliable method for constructing more complex molecular architectures from simpler carbonyl-containing starting materials.

Table 1: Nucleophilic Addition of 3,5-Dimethoxyphenylmagnesium Bromide to Aldehydes and Ketones

| Electrophile | Product Type | Experimental Conditions | Reference |

|---|---|---|---|

| Citral (aldehyde) | Secondary Alcohol | THF, -15 °C, followed by NH₄Cl quench | core.ac.uk |

| 2-Amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride (ketone) | Tertiary Alcohol | THF, -30 to -50 °C | nih.gov |

| Weinreb amide of N-BOC-glycine | Ketone Intermediate | THF, -30 to -50 °C | nih.gov |

Acyl Transfer Reactions with Esters, Amides, and Acid Chlorides

The nucleophilic character of 3,5-dimethoxyphenylmagnesium bromide also extends to reactions with carboxylic acid derivatives such as esters, amides (specifically Weinreb amides), and acid chlorides. These reactions are classified as acyl transfer reactions or nucleophilic acyl substitutions.

In the case of esters and acid chlorides, the reaction typically proceeds via a double addition mechanism. The initial nucleophilic attack results in the formation of a ketone intermediate. This ketone is generally more reactive than the starting ester or acid chloride towards the Grignard reagent. Consequently, a second equivalent of 3,5-dimethoxyphenylmagnesium bromide rapidly adds to the ketone, leading to a tertiary alcohol after workup.

To achieve the synthesis of a ketone, a more controlled approach is required. The use of Weinreb amides (N-methoxy-N-methylamides) is a well-established method to prevent the double addition. The reaction of 3,5-dimethoxyphenylmagnesium bromide with a Weinreb amide, for example, the one derived from N-BOC-glycine, forms a stable chelated intermediate. nih.gov This intermediate is unreactive towards further addition of the Grignard reagent at low temperatures. Upon acidic workup, the intermediate hydrolyzes to afford the corresponding ketone in high yield. nih.gov This strategy allows for the clean synthesis of ketones, which can be valuable intermediates for further transformations.

Table 2: Acyl Transfer Reactions of 3,5-Dimethoxyphenylmagnesium Bromide

| Electrophile | Intermediate/Product | Key Feature | Reference |

|---|---|---|---|

| Ester | Tertiary Alcohol | Double addition occurs | General Grignard Reactivity |

| Acid Chloride | Tertiary Alcohol | Double addition occurs | General Grignard Reactivity |

| Weinreb Amide | Ketone | Stable chelated intermediate prevents double addition | nih.gov |

Conjugate Addition to α,β-Unsaturated Systems

While Grignard reagents are known primarily for their 1,2-addition to carbonyl compounds, they can also undergo conjugate addition (1,4-addition or Michael addition) to α,β-unsaturated systems. This mode of reactivity is influenced by several factors, including the steric hindrance of the Grignard reagent and the substrate, as well as the presence of catalytic amounts of certain metal salts, such as copper(I) salts. For 3,5-dimethoxyphenylmagnesium bromide, the presence of two methoxy (B1213986) groups may influence its electronic and steric properties, potentially affecting the ratio of 1,2- versus 1,4-addition. Detailed studies specifically on the conjugate addition of 3,5-dimethoxyphenylmagnesium bromide are less commonly reported in the immediate literature compared to its 1,2-addition and cross-coupling reactions.

Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and Grignard reagents are frequently employed as the organometallic nucleophile in these transformations.

Transition Metal-Catalyzed Cross-Couplings

Palladium-Catalyzed (e.g., Kumada, Negishi)

The Kumada coupling, also known as the Kumada-Tamao-Corriu coupling, involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is highly effective for the formation of aryl-aryl bonds. A notable application involves the reaction of 3,5-dimethoxyphenylmagnesium bromide with 1,8-dichloroanthracene (B3240527). researchgate.net This cross-coupling reaction, catalyzed by a palladium complex, serves as a key step in the synthesis of 1,8-diaryl-3,6-diborylanthracene, a versatile synthetic intermediate. researchgate.net The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions.

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that couples an organozinc reagent with an organic halide. rsc.orgwikipedia.org While the primary reagent is an organozinc compound, these are often prepared in situ from the corresponding Grignard or organolithium reagent by transmetalation with a zinc salt like zinc bromide (ZnBr₂). youtube.com Therefore, 3,5-dimethoxyphenylmagnesium bromide can be readily converted to its corresponding organozinc species, 3,5-dimethoxyphenylzinc bromide, which then participates in the Negishi catalytic cycle. youtube.com

The general mechanism for these palladium-catalyzed couplings involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the magnesium (in Kumada) or zinc (in Negishi) to the palladium center, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. illinois.edu The Negishi coupling is often favored for its high functional group tolerance, as organozinc reagents are generally less reactive and less basic than their Grignard counterparts. youtube.com This allows for the presence of sensitive functional groups, such as esters or ketones, in the coupling partners. youtube.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Kumada Coupling | 3,5-Dimethoxyphenylmagnesium bromide | 1,8-Dichloroanthracene | Palladium catalyst | 1,8-Diaryl-anthracene | researchgate.net |

| Negishi Coupling | 3,5-Dimethoxyphenylzinc halide (from Grignard) | Aryl/Vinyl Halide or Triflate | Pd(0) or Ni(0) complex | Biaryl, etc. | rsc.orgwikipedia.org |

Nickel-Catalyzed Cross-Couplings

The utility of 3,5-dimethoxyphenylmagnesium bromide, an electron-rich Grignard reagent, is significantly enhanced through nickel-catalyzed cross-coupling reactions. Traditional methods for magnesiation of electron-rich aryl bromides can be slow or inefficient. nih.gov However, rapid bromine-magnesium exchange can be facilitated using reagents like lithium trialkylmagnesiate, forming the corresponding magnesium ate-complexes which are highly effective in cross-coupling. nih.gov These intermediates readily participate in Kumada-Corriu reactions with a variety of aryl and alkenyl halides, tosylates, and triflates. nih.gov

Optimization studies have identified that nickel complexes bearing phosphine (B1218219) ligands are particularly effective for these transformations. Specifically, NiCl₂·dppp (1,3-bis(diphenylphosphino)propane) has been shown to be a superior catalyst compared to other nickel and palladium complexes for coupling electron-rich aryl magnesium reagents. nih.gov This catalytic system promotes high yields and minimizes common side reactions like homocoupling. nih.gov The reaction conditions are generally mild, occurring in solvents like tetrahydrofuran (THF) at room temperature. google.com This methodology allows for the efficient formation of Csp²–Csp² and Csp²–Csp³ bonds, providing a robust pathway for the functionalization of electron-rich aromatic systems. nih.govyoutube.com The nickel-catalyzed approach is often preferred for its ability to couple a wide range of electrophiles, including those that are challenging for other metals. google.com

| Electrophile | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | NiCl₂·dppp | THF | 90% | nih.gov |

| 4-Bromotoluene | NiCl₂·dppp | THF | 88% | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | NiCl₂·dppp | THF | 85% | nih.gov |

| (E)-1-Bromo-2-phenylethene | NiCl₂·dppp | THF | 87% | nih.gov |

Iron-Catalyzed Cross-Couplings

Iron-catalyzed cross-coupling reactions represent a cost-effective, abundant, and less toxic alternative to those catalyzed by precious metals like palladium or nickel. escholarship.org These reactions are highly effective for coupling alkyl halides with aryl Grignard reagents. sigmaaldrich.com The reactivity in these systems is significantly influenced by the electronic properties of the Grignard reagent. sigmaaldrich.com

Research has shown that electron-rich aryl Grignard reagents, such as (4-methoxyphenyl)magnesium bromide, react very rapidly and efficiently in iron-catalyzed cross-couplings. sigmaaldrich.com In contrast, electron-deficient aryl Grignards exhibit more sluggish reactivity. sigmaaldrich.com Given its two electron-donating methoxy groups, 3,5-dimethoxyphenylmagnesium bromide is expected to show high reactivity, similar to other electron-rich analogs. The typical catalytic system involves iron(III) chloride (FeCl₃) with an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), which helps to suppress the formation of side products. sigmaaldrich.commasterorganicchemistry.com These reactions proceed under mild conditions, often at 0°C or below, to furnish the desired alkyl-arene coupling products in high yields. sigmaaldrich.commasterorganicchemistry.com

| Aryl Grignard Reagent | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Phenylmagnesium bromide | FeCl₃ / TMEDA | 99% | sigmaaldrich.com |

| (4-Methoxyphenyl)magnesium bromide | FeCl₃ / TMEDA | 99% | sigmaaldrich.com |

| (4-(Trifluoromethyl)phenyl)magnesium bromide | FeCl₃ / TMEDA | 67% | sigmaaldrich.com |

| 1-Naphthylmagnesium bromide | FeCl₃ / TMEDA | 97% | sigmaaldrich.com |

Chromium-Catalyzed Cross-Couplings for Csp²-Csp³ Bonds

Chromium catalysis has emerged as a powerful tool for forging carbon-carbon bonds, particularly Csp²–Csp³ linkages, offering unique reactivity compared to other first-row transition metals. youtube.commasterorganicchemistry.com An efficient protocol for the chromium(III)-catalyzed alkylation of arylmagnesium halides utilizes the tetrahydrofuran-soluble complex CrCl₃·3THF. youtube.com This method allows for the cross-coupling of Grignard reagents with substrates like halo-quinolines and phenacyl derivatives at room temperature, often within minutes. youtube.com

A significant advantage of this chromium-catalyzed system is the absence of homo-coupling side products, which can be a common issue in related iron- or cobalt-catalyzed reactions. youtube.com Ligand-free systems using chromium(II) chloride (CrCl₂) have also been developed for the efficient alkylation of arylmagnesium halides. masterorganicchemistry.com These reactions demonstrate broad functional group tolerance and can proceed with high diastereoselectivity in certain cases. masterorganicchemistry.com Mechanistic studies suggest that a low-valent chromium(I) species, generated in situ, is the active catalyst in these Csp²–Csp³ cross-couplings. masterorganicchemistry.com This makes chromium catalysis a valuable strategy for the synthesis of complex alkyl-substituted arenes from Grignard reagents like 3,5-dimethoxyphenylmagnesium bromide.

Formation of Organoborates and Subsequent Transformations

Aryl Grignard reagents, including 3,5-dimethoxyphenylmagnesium bromide, are versatile precursors for the synthesis of organoboron compounds, such as boronic acids and their esters (organoborates). youtube.com A general and efficient method involves the reaction of the Grignard reagent with a boron-containing substrate like pinacolborane (HBpin) or trialkoxyboranes in an ethereal solvent such as THF. youtube.com The reaction typically proceeds at ambient temperature and results in the formation of the corresponding aryl boronic ester in good to excellent yields. nih.gov

The resulting organoborate, for instance, 3,5-dimethoxyphenylboronic acid pinacol (B44631) ester, is a stable and highly useful intermediate in synthetic chemistry. These compounds are key partners in a wide array of subsequent transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The conversion of a Grignard reagent into a boronic ester thus transforms a highly reactive nucleophile into a more stable and selectively reactive species, broadening its synthetic applicability.

Nucleophilic Aromatic Substitution (SNArAB) with Activated Arenes

3,5-Dimethoxyphenylmagnesium bromide can act as a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions, particularly in the variant known as SNArAB (Nucleophilic Aromatic Substitution of Unprotected Benzoic Acids). This reaction allows for the displacement of a leaving group, such as a fluoro or methoxy group, positioned ortho to a carboxylic acid function on an aromatic ring.

The reaction proceeds without the need to protect the acidic carboxyl group, presumably via a precoordination of the Grignard reagent with the substrate, followed by an addition/elimination mechanism. Studies using various aryl Grignard reagents have shown that electron-rich nucleophiles are highly effective. For example, reagents like (4-methoxyphenyl)magnesium bromide smoothly displace the ortho leaving group to give the corresponding substituted benzoic acid products in high yields. The steric profile of the Grignard reagent is also crucial; highly hindered reagents such as (2,6-dimethoxyphenyl)magnesium bromide react with lower efficiency, highlighting the influence of steric effects on the reaction's success.

Electron Transfer Pathways in Grignard Reactions

The mechanism of Grignard reactions has been a subject of extensive investigation, with two primary pathways considered: a concerted, two-electron transfer and a stepwise, single-electron transfer (SET) pathway. For the addition of most Grignard reagents to aldehydes and ketones, evidence strongly supports a concerted, polar mechanism involving a two-electron transition state, likely with a dimeric form of the reagent. Even with sterically hindered substrates that would be expected to favor SET, this pathway is often not observed.

Influence of Steric Hindrance and Electronic Effects on Reaction Selectivity and Rate

The reactivity, selectivity, and rate of reactions involving 3,5-dimethoxyphenylmagnesium bromide are profoundly influenced by a combination of electronic and steric effects.

Electronic Effects: The two methoxy groups on the aromatic ring are strongly electron-donating through resonance. This increases the electron density on the aryl ring, enhancing the nucleophilicity of the carbanionic carbon attached to magnesium. This effect leads to high reactivity in cross-coupling reactions compared to electron-neutral or electron-deficient Grignard reagents. sigmaaldrich.com For instance, in iron-catalyzed couplings, electron-rich aryl Grignards react almost quantitatively where electron-poor analogs react sluggishly. sigmaaldrich.com

Steric Hindrance: The placement of the methoxy groups at the 3- and 5-positions provides significant steric bulk around the reactive center. This steric hindrance can play a crucial role in enhancing reaction selectivity. By physically impeding access to the magnesium center, these bulky groups can reduce the rate of undesirable side reactions, such as homocoupling. In SNArAB reactions, the steric profile of the Grignard reagent is critical; for example, (2,6-dimethoxyphenyl)magnesium bromide shows reduced efficiency compared to less hindered analogs due to the steric clash imparted by the two ortho-methoxy groups. This interplay, where electronic effects boost the rate of the desired reaction and steric effects suppress undesired pathways, allows for controlled and selective transformations.

Advanced Synthetic Applications of 3,5 Dimethoxyphenylmagnesium Bromide

Construction of Polysubstituted Aromatic and Heteroaromatic Scaffolds

The introduction of the 3,5-dimethoxyphenyl moiety is a common strategy in medicinal chemistry and materials science due to the unique electronic and steric properties it imparts to a molecule. 3,5-Dimethoxyphenylmagnesium bromide is a primary tool for installing this structural unit.

Synthesis of Diarylborinic Acids and Subsequent Suzuki Coupling Precursors

3,5-Dimethoxyphenylmagnesium bromide is a key starting material for the synthesis of diarylborinic acids. These borinic acids, in turn, are precursors for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The reaction of 3,5-dimethoxyphenylmagnesium bromide with a trialkyl borate (B1201080), such as trimethyl borate, followed by hydrolysis, yields the corresponding boronic acid. While direct synthesis of diarylborinic acids can be achieved by reacting two equivalents of the Grignard reagent with a boron source, a more common approach involves the formation of the boronic acid or its ester derivative first.

These boronic acid derivatives are stable, crystalline solids that can be readily purified and are highly effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. For instance, the coupling of a 3,5-dimethoxyphenylboronic acid derivative with a vinyl or aryl halide (or triflate) provides access to a wide range of substituted biphenyls and other complex aromatic systems. The general reactivity trend for the organoboron reagent in Suzuki coupling is ArBF3 > RB(OH)2 > RB(OR)2 >> R3B. orgsyn.org

A closely related analogue, 3,5-dimethylphenylmagnesium bromide, serves as a starting material for the synthesis of diarylborinic acids, which upon Suzuki coupling with a vinyl triflate, yield a penultimate methyl ester. chemicalbook.com This highlights a well-established pathway that is applicable to the dimethoxy analogue.

Table 1: Synthesis of Boronic Acid Precursors from Grignard Reagents

| Grignard Reagent | Boron Source | Product Type | Subsequent Reaction | Reference |

|---|---|---|---|---|

| 3,5-Dimethylphenylmagnesium bromide | Trimethyl borate | Diarylborinic acid | Suzuki Coupling | chemicalbook.com |

| Arylmagnesium halides | Trialkylborates | Alkyl diarylborinate | - | google.com |

Preparation of Functionalized Biphenyls and Terphenyls

The construction of biphenyl (B1667301) and terphenyl frameworks is of significant interest due to their prevalence in pharmaceuticals, liquid crystals, and organic electronics. 3,5-Dimethoxyphenylmagnesium bromide is a valuable reagent for synthesizing these structures through various cross-coupling methodologies.

One of the most direct methods is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex. researchgate.nettcichemicals.com The reaction of 3,5-dimethoxyphenylmagnesium bromide with an aryl halide, such as a bromobenzene (B47551) derivative, in the presence of a suitable catalyst like dppfNiCl2 (dichloro[1,1'-bis(diphenylphosphino)ferrocene]nickel(II)), can afford functionalized biphenyls. For example, the related 3,5-dimethylphenylmagnesium bromide has been used to prepare 3,5-dimethyl-p-terphenyl by reacting it with a biphenylsulfonate in the presence of a dppfNiCl2 catalyst. chemicalbook.com This methodology is readily adaptable for the synthesis of 3,5-dimethoxy-substituted terphenyls.

The Suzuki-Miyaura coupling, as mentioned previously, provides an alternative and often more functional-group-tolerant route. By first converting 3,5-dimethoxyphenylmagnesium bromide to its corresponding boronic acid or ester, a subsequent palladium-catalyzed coupling with an aryl halide can be performed to generate the desired biphenyl or terphenyl scaffold.

Table 2: Cross-Coupling Reactions for Biphenyl and Terphenyl Synthesis

| Coupling Reaction | Reagents | Catalyst Example | Product Type | Reference |

|---|---|---|---|---|

| Kumada Coupling | 3,5-Dimethylphenylmagnesium bromide + Biphenylsulfonate | dppfNiCl₂ | Terphenyl | chemicalbook.com |

| Kumada Coupling | Grignard Reagent + Organic Halide | Nickel or Palladium complexes | Biphenyl/Alkylarene | researchgate.nettcichemicals.com |

| Suzuki-Miyaura Coupling | Organoborane + Organohalide | Palladium complexes | Biphenyl/Styrene | orgsyn.org |

Derivatization of Complex Nitrogen and Oxygen Heterocycles

The functionalization of nitrogen and oxygen-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of bioactive molecules. 3,5-Dimethoxyphenylmagnesium bromide can be employed as a potent nucleophile to introduce the 3,5-dimethoxyphenyl group onto various heterocyclic rings.

For nitrogen heterocycles, such as pyridines and pyrimidines, direct addition of the Grignard reagent can be challenging due to the basicity of the nitrogen atoms and potential side reactions. However, under carefully controlled conditions or with prior activation of the heterocycle, successful coupling can be achieved. For instance, the reaction of Grignard reagents with activated pyrimidines has been reported to proceed via nucleophilic addition. nih.gov The reaction of 3,5-dimethoxyphenylmagnesium bromide with an appropriately substituted or activated nitrogen heterocycle would provide a direct route to novel derivatives.

In the case of oxygen heterocycles like furans and pyrans, the addition of Grignard reagents is a more common transformation. The reaction can proceed via nucleophilic attack at an electrophilic carbon atom, leading to ring-opening or substitution products depending on the substrate and reaction conditions.

While specific examples detailing the reaction of 3,5-dimethoxyphenylmagnesium bromide with a wide array of complex heterocycles are not extensively documented in readily available literature, the general principles of Grignard additions to heterocycles suggest its potential in this area.

Strategic Intermediate in Target-Oriented Synthesis

The 3,5-dimethoxyphenyl moiety is a key structural feature in numerous natural products and their analogues, bestowing important biological activities. Consequently, 3,5-dimethoxyphenylmagnesium bromide is a crucial building block in the retrosynthetic analysis and subsequent total synthesis of these complex targets.

Integration into Retrosynthetic Pathways for Natural Product Analogues

A notable example of the strategic use of a related Grignard reagent is in the synthesis of resveratrol (B1683913), a naturally occurring stilbenoid with a range of biological activities. nih.gov A patented method describes the synthesis of a resveratrol analogue starting from 3,5-dimethoxybenzyl bromide. google.com This bromide is first converted to the corresponding Grignard reagent, 3,5-dimethoxybenzylmagnesium bromide. This Grignard reagent then undergoes a nucleophilic addition to anisaldehyde to generate a diaryl alcohol intermediate. Subsequent dehydration and demethylation steps afford the resveratrol analogue. google.com This synthetic route highlights the utility of the 3,5-dimethoxyphenyl Grignard reagent in constructing the core stilbene (B7821643) scaffold of resveratrol and its derivatives.

The 3,5-dimethoxyphenyl unit is a recurring motif in a variety of other natural products, including certain alkaloids and polyketides. The ability to introduce this group selectively using the corresponding Grignard reagent is a powerful tool for synthetic chemists aiming to construct these complex molecules and their analogues for structure-activity relationship studies.

Table 3: Synthesis of a Resveratrol Analogue

| Step | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | 3,5-Dimethoxybenzyl bromide + Mg | 3,5-Dimethoxybenzylmagnesium bromide | - | google.com |

| 2 | 3,5-Dimethoxybenzylmagnesium bromide + Anisaldehyde | 3,5,4'-Trimethoxydiphenyl alcohol | 85% | google.com |

| 3 | 3,5,4'-Trimethoxydiphenyl alcohol | 3,5,4'-Trimethoxystilbene | - | google.com |

| 4 | 3,5,4'-Trimethoxystilbene | Resveratrol Analogue (demethylated) | 92% | google.com |

Synthesis of Complex Polyketide and Terpenoid Building Blocks

Polyketides and terpenoids represent two of the largest and most structurally diverse classes of natural products. The 3,5-dimethoxyphenyl group, or its metabolic precursor, is found in some of these complex structures. While direct evidence of 3,5-dimethoxyphenylmagnesium bromide being used as a building block in published total syntheses of polyketides or terpenoids is not widespread, its potential as a strategic starting material is clear.

In the realm of polyketide synthesis, the incorporation of aromatic starter units is a common biosynthetic strategy. nih.govresearchgate.net The 3,5-dimethoxyphenyl moiety can serve as a synthetic surrogate for such starter units. A retrosynthetic disconnection of a polyketide containing a 3,5-dimethoxyphenyl group could lead back to 3,5-dimethoxybromobenzene, the precursor to the Grignard reagent. The Grignard reagent could then be used to append the aromatic ring to a polyketide chain precursor through various coupling reactions.

Similarly, in terpenoid synthesis, while the core structures are derived from isoprene (B109036) units, they are often decorated with various functional groups, including aromatic rings. The introduction of a 3,5-dimethoxyphenyl group onto a terpenoid scaffold could be achieved using 3,5-dimethoxyphenylmagnesium bromide in a nucleophilic addition or substitution reaction. This approach would allow for the creation of novel hybrid molecules with potentially interesting biological activities.

The development of synthetic strategies that allow for the modular assembly of complex natural product-like molecules is an active area of research. The use of versatile building blocks like 3,5-dimethoxyphenylmagnesium bromide is central to these efforts, enabling the efficient construction of libraries of compounds for biological screening.

Precursor for Advanced Materials Monomers

3,5-Dimethoxyphenylmagnesium bromide has emerged as a versatile and valuable reagent in the synthesis of tailored monomers essential for the development of advanced materials. Its unique structural and reactive properties allow for the precise introduction of the 3,5-dimethoxyphenyl moiety into a variety of molecular frameworks. This functional group can impart desirable characteristics, such as enhanced solubility, specific electronic properties, and can serve as a precursor for further chemical modifications, making it a key building block in the design of complex macromolecular architectures.

Synthesis of Building Blocks for Conjugated Polymer Systems

The development of novel conjugated polymers with tailored optical and electronic properties is a rapidly advancing field, with applications in organic electronics, photonics, and sensor technology. The performance of these materials is intrinsically linked to the structure of their monomeric units. 3,5-Dimethoxyphenylmagnesium bromide serves as a critical tool for synthetic chemists in the construction of these sophisticated building blocks.

One notable application is in the synthesis of 1,8-diaryl-anthracene derivatives, which are precursors for linear anthracene (B1667546) trimers. researchgate.net In a key step, 1,8-dichloroanthracene (B3240527) undergoes a Kumada-Tamao-Corriu cross-coupling reaction with 3,5-dimethoxyphenylmagnesium bromide to yield the corresponding 1,8-bis(3,5-dimethoxyphenyl)anthracene. researchgate.net This diarylated anthracene is a crucial intermediate that can be further functionalized to create extended, rigid, and highly conjugated systems suitable for advanced material applications.

Another advanced synthetic strategy involves the use of 3,5-dimethoxyphenylmagnesium bromide in a triple ligand exchange reaction to form alkenyltriaryl borate species. These intermediates can then undergo a catalyst-free, stereoconvergent electro-olefination. This method provides an innovative route to functionalized olefins, which are important monomers for a variety of polymers. The reaction proceeds with excellent control over the stereochemistry of the resulting double bond.

The incorporation of the 3,5-dimethoxyphenyl group often enhances the solubility of the resulting monomers and polymers in common organic solvents, which is a significant advantage for their processing and characterization. Furthermore, the methoxy (B1213986) groups can be readily cleaved to yield hydroxyl functionalities, providing a handle for further post-polymerization modification or for tuning the electronic properties of the material.

Table 1: Synthesis of Building Blocks for Conjugated Polymer Systems

| Starting Material | Reagent | Product | Reaction Type | Ref. |

|---|---|---|---|---|

| 1,8-Dichloroanthracene | 3,5-Dimethoxyphenylmagnesium bromide | 1,8-Bis(3,5-dimethoxyphenyl)anthracene | Kumada-Tamao-Corriu Cross-Coupling | researchgate.net |

| Alkenyl boronic ester | 3,5-Dimethoxyphenylmagnesium bromide | Alkenyltriaryl borate | Ligand Exchange |

Role in the Elaboration of Specialty Chemicals

Beyond the realm of conjugated polymers, 3,5-Dimethoxyphenylmagnesium bromide is instrumental in the synthesis of a diverse array of specialty chemicals. These are often complex organic molecules with high value and specific functions, finding use in pharmaceuticals, agrochemicals, and as advanced intermediates.

A significant application of this Grignard reagent is in the synthesis of polyphenolic benzofurans. mdpi.comnih.gov The reaction of 3,5-dimethoxyphenylmagnesium bromide with various substituted benzaldehydes provides a direct route to the corresponding diaryl methanols, which can be subsequently oxidized to the desired ketones. For instance, the reaction with (E)-2,4-dimethoxy-6-(4-methoxystyryl)benzaldehyde proceeds with high efficiency, yielding the corresponding diaryl methanone (B1245722) in 88% yield after oxidation. nih.gov These complex ketones are key precursors to a range of biologically active natural products and their analogues.

The reactivity of 3,5-Dimethoxyphenylmagnesium bromide with simple, readily available electrophiles also leads to valuable specialty chemicals. A prime example is its reaction with carbon dioxide. dokumen.pub This carboxylation reaction efficiently produces 3,5-dimethoxybenzoic acid upon aqueous workup of the initially formed magnesium carboxylate. dokumen.pub This carboxylic acid is a valuable building block in its own right, used in the synthesis of more complex molecules.

Furthermore, the addition of 3,5-dimethoxyphenylmagnesium bromide to complex aldehydes, such as citral (B94496), has been demonstrated in the context of natural product synthesis. core.ac.uk This reaction leads to the formation of a tertiary alcohol, introducing the 3,5-dimethoxyphenyl group into a terpenoid framework, thereby creating a highly functionalized and structurally complex specialty chemical. core.ac.uk

Table 2: Elaboration of Specialty Chemicals using 3,5-Dimethoxyphenylmagnesium Bromide

| Electrophile | Product | Yield | Ref. |

|---|---|---|---|

| (E)-2,4-Dimethoxy-6-(4-methoxystyryl)benzaldehyde | (E)-(2,4-Dimethoxy-6-(4-methoxystyryl)phenyl)(3,5-dimethoxyphenyl)methanone | 88% | nih.gov |

| 2,4-Dimethoxy-6-[(4-methoxyphenyl)ethynyl]benzaldehyde | (2,4-Dimethoxy-6-((4-methoxyphenyl)ethynyl)phenyl)(3,5-dimethoxyphenyl)methanone | 86% | mdpi.com |

| Carbon Dioxide | 3,5-Dimethoxybenzoic acid | - | dokumen.pub |

| Citral | (E)-1-(3,5-Dimethoxyphenyl)-3,7-dimethylocta-2,6-dien-1-ol | - | core.ac.uk |

Analytical and Spectroscopic Characterization in Research of 3,5 Dimethoxyphenylmagnesium Bromide Reactions

Spectroscopic Techniques for Reaction Monitoring and Product Elucidation

Spectroscopic methods provide detailed information about molecular structure and functional groups, enabling researchers to monitor the progress of a reaction and to characterize the resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Specialized Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. In the context of reactions with 3,5-dimethoxyphenylmagnesium bromide, ¹H and ¹³C NMR are fundamental for confirming the incorporation of the 3,5-dimethoxyphenyl moiety into the desired product.

¹H NMR Spectroscopy provides information about the chemical environment of protons. In a typical product derived from a reaction of 3,5-dimethoxyphenylmagnesium bromide, characteristic signals would be expected for the aromatic protons and the methoxy (B1213986) groups of the 3,5-dimethoxyphenyl substituent. For instance, in a related compound, 9-Phenyl-9H-fluoren-9-ol, the aromatic protons appear in the region of δ 7.20-7.68 ppm, while the hydroxyl proton gives a singlet at δ 2.54 ppm. oc-praktikum.de

¹³C NMR Spectroscopy is used to determine the carbon framework of a molecule. For derivatives of 3,5-dimethoxyphenylmagnesium bromide, distinct signals for the ipso-carbon (the carbon attached to the magnesium), the methoxy-substituted carbons, and the other aromatic carbons would be anticipated. For example, in the ¹³C NMR spectrum of a derivative of a similar Grignard reagent, the aromatic carbons can be clearly distinguished. beilstein-journals.org

Specialized Nuclei NMR , such as ¹¹B NMR, becomes relevant when 3,5-dimethoxyphenylmagnesium bromide is used in reactions involving boron-containing electrophiles, such as in the synthesis of diarylborinic acids. ¹¹B NMR spectroscopy is a powerful tool for characterizing the resulting borate (B1201080) intermediates and final products, providing insight into the coordination environment of the boron atom.

A representative example of NMR data for a dimethoxybenzene derivative is shown below for methyl 2-[(Z)-2-(3,4- dimethoxyphenyl)-1 (methoxycarbonyl) vinyl] benzoate. researchgate.net

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| 3.65 (s, 3H, OCH₃) | 52.5 (OCH₃) |

| 3.85 (s, 3H, OCH₃) | 55.9 (OCH₃) |

| 3.90 (s, 3H, OCH₃) | 56.0 (OCH₃) |

| 6.85-7.80 (m, 7H, Ar-H) | 110.9, 111.5, 123.5, 127.5, 128.5, 129.5, 130.5, 131.5, 133.0, 142.0, 148.5, 149.0 (Aromatic C) |

| 7.95 (s, 1H, Vinyl-H) | 166.0, 168.0 (C=O) |

| This table is interactive. Users can sort and filter the data. |

Infrared (IR) Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) spectroscopy is an effective technique for monitoring the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands corresponding to specific functional groups. In reactions involving 3,5-dimethoxyphenylmagnesium bromide, which is a nucleophile, it is often reacted with electrophiles containing carbonyl groups (ketones, aldehydes, esters), nitriles, or other reactive functionalities.

For example, in the reaction of 3,5-dimethoxyphenylmagnesium bromide with a ketone, the strong C=O stretching band of the ketone (typically around 1715 cm⁻¹) would be observed to decrease in intensity over time, while a new, broad O-H stretching band (around 3200-3600 cm⁻¹) would appear in the product tertiary alcohol after acidic workup. The presence of the dimethoxyphenyl group can be confirmed by the C-O stretching of the methoxy groups (around 1050-1250 cm⁻¹) and the aromatic C-H and C=C stretching vibrations. The formation of the Grignard reagent itself can be monitored in-line by IR, observing changes in the spectra as the aryl halide is consumed. researchgate.net

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (alcohol, after workup) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic, from methoxy) | 2850-3000 |

| C=O (ketone/aldehyde starting material) | 1680-1740 |

| C=C (aromatic) | 1450-1600 |

| C-O (aryl ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) |

| This table is interactive. Users can sort and filter the data. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For products synthesized using 3,5-dimethoxyphenylmagnesium bromide, MS can unequivocally confirm the molecular weight of the expected product.

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the product. The fragmentation pattern observed in the mass spectrum can also offer structural confirmation. For a typical derivative, fragmentation might involve the loss of the methoxy groups (loss of CH₃, 31 Da) or cleavage of the bond formed during the Grignard reaction. In a GC-MS setup, the mass spectrometer is coupled with a gas chromatograph, allowing for the separation of components in a reaction mixture before their individual mass analysis. nih.gov This is particularly useful for identifying byproducts and impurities. For instance, in the GC/MSn analysis of aroylbenzofurans, specific fragmentation pathways allowed for the differentiation of regioisomers. nih.gov

Chromatographic Methods for Separation and Purification of Synthesized Compounds

Chromatographic techniques are essential for isolating and purifying the desired products from a reaction mixture and for determining the yield and purity of the synthesized compounds.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Products derived from 3,5-dimethoxyphenylmagnesium bromide can often be analyzed by GC, typically after derivatization to increase their volatility if necessary. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can be used to determine the purity of a sample by comparing the peak area of the product to those of any impurities. researchgate.net The yield can be calculated by using an internal standard.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. nih.gov For the purification and analysis of derivatives of 3,5-dimethoxyphenylmagnesium bromide, reverse-phase HPLC is commonly employed. sielc.com

A typical HPLC method for a related dimethoxyphenyl compound might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.comresearchgate.net The purity is determined by integrating the peak area of the product and expressing it as a percentage of the total integrated area. The yield can be determined by creating a calibration curve with a pure standard.

| Chromatographic Method | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detector |

| Gas Chromatography (GC) | DB-1 (polydimethylsiloxane) | Helium | Mass Spectrometer (MS) |

| High-Performance Liquid Chromatography (HPLC) | C18 (reverse-phase) | Acetonitrile/Water gradient | UV or Diode Array Detector (DAD) |

| This table is interactive. Users can sort and filter the data. |

X-ray Crystallography for Absolute Structural Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For novel compounds synthesized using 3,5-dimethoxyphenylmagnesium bromide, obtaining a single crystal suitable for X-ray diffraction analysis provides unambiguous proof of its structure, including stereochemistry.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined. This technique has been used to determine the crystal structures of numerous dimethoxybenzene derivatives, providing detailed information on bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net For example, the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid revealed details about the planarity of the aromatic ring and the conformation of the propionic acid side chain. nih.gov

Below is a representative table of crystallographic data for a dimethoxybenzene derivative. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 24.3212 (10) |

| b (Å) | 4.6512 (2) |

| c (Å) | 19.7411 (8) |

| β (°) | 109.1782 (6) |

| Volume (ų) | 2109.23 (15) |

| This table is interactive. Users can sort and filter the data. |

Future Directions and Emerging Research Avenues for 3,5 Dimethoxyphenylmagnesium Bromide Chemistry

Sustainable and Eco-Friendly Approaches for Grignard Reagent Synthesis and Application

The drive towards "green chemistry" is reshaping the landscape of chemical synthesis, and the application of Grignard reagents like 3,5-dimethoxyphenylmagnesium bromide is no exception. A primary goal is the development of cost-efficient, atom-economical processes that have a minimal environmental footprint. pharmasalmanac.com Research in this area focuses on several key aspects:

Alternative Catalyst Systems: A significant trend is the move away from transition metal catalysts based on precious metals. pharmasalmanac.com The aim is to discover and implement new catalyst systems that rely on cheap, earth-abundant metals, reducing both the cost and environmental impact of catalyzed cross-coupling reactions involving Grignard reagents. pharmasalmanac.com

Energy and Solvent Reduction: Microreactor technology, as discussed further in section 7.3, is a key enabler of sustainable chemistry. cetjournal.it By improving reaction selectivity and efficiency, microreactors reduce the consumption of energy and auxiliary materials like solvents. cetjournal.it The enhanced heat transfer in these systems can allow reactions to run at ambient temperatures instead of requiring costly cryogenic conditions often used to control exothermic Grignard reactions. acs.org

Chemoenzymatic Transformations and Biocatalysis involving Dimethoxyphenyl Derivatives

The integration of highly reactive organometallic reagents with selective biocatalysts represents a promising, albeit challenging, frontier. While the direct use of Grignard reagents in the presence of enzymes is often incompatible due to the reagent's high reactivity and basicity, chemoenzymatic cascade or sequential reactions are emerging as a powerful strategy. pharmasalmanac.com

The general approach involves using the Grignard reagent, such as 3,5-dimethoxyphenylmagnesium bromide, in a traditional chemical step to construct a key molecular scaffold, which is then subjected to enzymatic transformation. For instance, Grignard reagents have been used to introduce aryl moieties into sugar-derived structures, with subsequent steps in the synthetic sequence employing enzymes like transaminases and reductases to build stereochemical complexity. acs.org This strategy leverages the bond-forming power of the Grignard reaction and the unparalleled stereoselectivity of biocatalysis. acs.org

Challenges remain in designing catalytic systems that can tolerate the harsh nature of Grignard reagents for more integrated processes. pharmasalmanac.com However, the successful use of enzymes in concert is well-documented for producing valuable chiral aminopolyols and other complex molecules, indicating a clear path for future research where intermediates derived from 3,5-dimethoxyphenylmagnesium bromide could serve as substrates for biocatalytic steps. acs.org

Application in Continuous Flow Chemistry and Microreactor Systems

Continuous flow chemistry and microreactor systems offer transformative potential for Grignard reactions, overcoming many limitations of traditional batch processing. cetjournal.itacs.org The application of this technology to reactions involving 3,5-dimethoxyphenylmagnesium bromide is driven by significant advantages in safety, efficiency, and control.

Key benefits of using microreactors for Grignard reactions include:

Enhanced Safety and Control: Microreactors inherently feature small reaction volumes and high surface-area-to-volume ratios, allowing for superior heat dissipation and precise temperature control. acs.orgbeilstein-journals.org This minimizes risks associated with the highly exothermic nature of Grignard reactions and prevents the formation of hot spots that can lead to side reactions. beilstein-journals.org

Improved Yield and Selectivity: The rapid and efficient mixing within microchannels ensures that reactants are brought into contact effectively, leading to better conversion rates. acs.org This controlled environment often results in higher yields and selectivity compared to batch processes, as demonstrated by the synthesis of phenylboronic acid where yields increased from 65% in batch to 89% in a microreactor. acs.org

Increased Throughput and Speed: Reactions that take hours in batch can often be completed in minutes or even seconds in a continuous flow system due to enhanced kinetics at higher, yet precisely controlled, temperatures. beilstein-journals.orgmdpi.com For example, one Grignard-involved reaction required only a 1.8-minute residence time in a microreactor to achieve an 89% yield. acs.org

Process Simplification: Continuous flow setups are inherently free of air, solving the critical issue of performing Grignard reactions under strict anhydrous and inert conditions. mdpi.com

Despite the advantages, challenges such as the precipitation of magnesium salts can lead to clogging in the narrow channels of microreactors, which requires careful process design and control. cetjournal.itmdpi.com

Table 1: Comparison of Batch vs. Microreactor Processing for Grignard-type Reactions

| Feature | Batch Processing | Microreactor/Continuous Flow | Citation(s) |

| Heat Transfer | Poor, risk of hot spots | Excellent, highly efficient | acs.orgbeilstein-journals.org |

| Mixing | Often inefficient, can lead to dead zones | Rapid and highly efficient | acs.orgbeilstein-journals.org |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small volumes | acs.org |

| Reaction Time | Often long (hours) | Significantly reduced (seconds to minutes) | beilstein-journals.org |

| Yield & Selectivity | Variable, often lower | Generally higher and more consistent | cetjournal.itacs.org |

| Process Control | Difficult to maintain precise control | Superior control over temperature and residence time | mdpi.com |

| Key Challenge | Controlling exotherms, ensuring inertness | Potential for channel clogging by solids | cetjournal.itmdpi.com |

Advanced Computational Chemistry and Predictive Modeling for Reaction Design and Optimization

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of reactive species like 3,5-dimethoxyphenylmagnesium bromide. Theoretical investigations provide insights that are difficult to obtain through experimental means alone.

Current and future applications in this domain include:

Mechanistic Elucidation: Computational techniques are used to investigate complex reaction mechanisms. For example, modeling has been employed to speculate on the mechanism of ketone reductions by magnesium alkoxides generated during Grignard reactions, suggesting a Meerwein–Ponndorf–Verley type pathway. bohrium.com Such studies are crucial for understanding and controlling reaction outcomes.

Predicting Reactivity and Selectivity: Structural analysis using computational tools can help visualize the three-dimensional conformation of molecules and predict their reactivity. evitachem.com This predictive power can guide the design of experiments, saving time and resources by focusing on the most promising reaction conditions.

Investigating Novel Transformations: When unprecedented reactions are discovered experimentally, theoretical studies are vital for understanding the underlying principles. For instance, the mechanism of a novel electro-olefination involving borate (B1201080) species derived from Grignard reagents was investigated through both theoretical and experimental methods. researchgate.net

Reaction Optimization: While not yet fully realized for routine Grignard reactions, the ultimate goal is to use predictive modeling to design optimal reaction conditions, including solvent, temperature, and catalyst choice, before ever stepping into the lab. The development of automated systems for screening reaction conditions is a step in this direction. beilstein-journals.org

By combining computational insights with experimental data, researchers can accelerate the development of new, more efficient, and selective reactions involving 3,5-dimethoxyphenylmagnesium bromide.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and handling 3,5-dimethoxyphenylmagnesium bromide in THF?

- Methodological Answer : The compound is typically prepared as a 0.5 M solution in anhydrous tetrahydrofuran (THF) under inert conditions (argon/nitrogen atmosphere) to prevent hydrolysis or oxidation. Synthesis involves reacting 3,5-dimethoxybromobenzene with magnesium turnings in THF, initiated by iodine or mechanical activation. The reaction progress is monitored by observing exothermic reflux and the disappearance of magnesium. Storage requires strict temperature control (2–8°C) in flame-resistant containers to mitigate flammability risks .

Q. How should researchers handle air-sensitive Grignard reagents like 3,5-dimethoxyphenylmagnesium bromide during large-scale reactions?

- Methodological Answer : Use Schlenk lines or gloveboxes for transferring and dosing reagents. Ensure all glassware is flame-dried and purged with inert gas. For quenching excess reagent, add slowly to chilled isopropanol or saturated ammonium chloride to avoid exothermic runaway reactions. Post-reaction, neutralize waste with dilute acid (e.g., 1 M HCl) before disposal .

Q. What are the typical applications of 3,5-dimethoxyphenylmagnesium bromide in cross-coupling reactions?

- Methodological Answer : This reagent is widely used in nickel-catalyzed cross-couplings to synthesize asymmetric triarylmethanes and in Suzuki-Miyaura reactions to prepare bis(3,5-dimethoxyphenyl)boronic esters. Reaction setups typically involve THF as the solvent, NiCl₂(dppe) or Pd(PPh₃)₄ as catalysts, and temperatures between 0°C and 50°C. Yields can exceed 70% under optimized conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for nickel-catalyzed cross-coupling using 3,5-dimethoxyphenylmagnesium bromide?

- Methodological Answer : Optimize catalyst loading (0.5–5 mol%) and ligand choice (e.g., dppe vs. bipyridine) to balance activity and selectivity. Screen solvents (THF vs. Et₂O) for improved solubility and reaction rates. Use kinetic studies (e.g., in situ IR or GC-MS) to identify rate-limiting steps. For sterically hindered substrates, increase reaction temperatures (up to 60°C) and prolong reaction times (12–24 hrs) .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives via 3,5-dimethoxyphenylmagnesium bromide?

- Methodological Answer : Ambiguities in ¹H/¹³C NMR (e.g., overlapping aromatic signals) can be addressed by 2D techniques (HSQC, HMBC) or derivatization (e.g., acetylation) to simplify spectra. For chiral products, employ chiral shift reagents or HPLC with chiral stationary phases. Conflicting mass spectrometry data may require high-resolution (HRMS) validation or isotopic labeling .

Q. How does the choice of catalyst influence stereochemical outcomes in copper-mediated reactions with this Grignard reagent?

- Methodological Answer : In copper(I)-catalyzed ring-opening reactions (e.g., aziridines), chiral ligands like (R)-BINAP or Josiphos induce enantioselectivity (>80% ee). Steric effects from substituents on the ligand backbone control axial chirality. For example, CuBr·SMe₂ with bulky phosphines favors trans-diastereomers, while smaller ligands promote cis-products. Reaction monitoring via polarimetry or chiral HPLC guides optimization .

Q. What mechanistic insights explain competing pathways in electrophilic trapping of 3,5-dimethoxyphenylmagnesium bromide?

- Methodological Answer : Competing aryl transfer vs. nucleophilic attack pathways depend on electrophile electronic properties. Electron-deficient electrophiles (e.g., carbonyls) favor nucleophilic addition, while electron-rich systems (e.g., aryl halides) promote cross-coupling. DFT calculations and kinetic isotope effects (KIE) studies can map transition states. Solvent polarity (THF vs. DME) also modulates intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.